Cas no 1865744-44-0 (2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide)
2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 1865744-44-0
- 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide
- EN300-1291747
- Benzenecarboximidamide, 2-bromo-4,5-difluoro-N-hydroxy-
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- Inchi: 1S/C7H5BrF2N2O/c8-4-2-6(10)5(9)1-3(4)7(11)12-13/h1-2,13H,(H2,11,12)
- InChI Key: MVGKJXARZMRAEV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1/C(=N/O)/N)F)F
Computed Properties
- Exact Mass: 249.95533g/mol
- Monoisotopic Mass: 249.95533g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.87±0.1 g/cm3(Predicted)
- Boiling Point: 296.0±50.0 °C(Predicted)
- pka: 13.30±0.50(Predicted)
2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1291747-1.0g |
2-bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide |
1865744-44-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1291747-50mg |
2-bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide |
1865744-44-0 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1291747-100mg |
2-bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide |
1865744-44-0 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1291747-250mg |
2-bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide |
1865744-44-0 | 250mg |
$513.0 | 2023-09-30 | ||
| Enamine | EN300-1291747-500mg |
2-bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide |
1865744-44-0 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1291747-1000mg |
2-bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide |
1865744-44-0 | 1000mg |
$557.0 | 2023-09-30 | ||
| Enamine | EN300-1291747-2500mg |
2-bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide |
1865744-44-0 | 2500mg |
$1089.0 | 2023-09-30 | ||
| Enamine | EN300-1291747-5000mg |
2-bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide |
1865744-44-0 | 5000mg |
$1614.0 | 2023-09-30 | ||
| Enamine | EN300-1291747-10000mg |
2-bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide |
1865744-44-0 | 10000mg |
$2393.0 | 2023-09-30 |
2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide
Introduction to 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide (CAS No. 1865744-44-0)
2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide, identified by its CAS number 1865744-44-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to the class of benzene derivatives featuring halogen substituents and an imidamide functional group. The presence of bromine and fluorine atoms at the 2nd, 4th, and 5th positions, respectively, imparts unique electronic and steric properties that make it a valuable scaffold for designing novel bioactive molecules.
The structural features of 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide position it as a versatile intermediate in synthetic chemistry. The imidamide moiety is particularly noteworthy, as it is commonly found in biologically active compounds, including pharmaceuticals and agrochemicals. The hydroxyl group at the 1-position further enhances its reactivity, allowing for further functionalization through various chemical transformations. These attributes make it an attractive building block for medicinal chemists seeking to develop molecules with enhanced binding affinity and selectivity.
In recent years, the pharmaceutical industry has increasingly focused on halogenated aromatic compounds due to their improved metabolic stability and bioavailability. The incorporation of bromine and fluorine into benzene rings has been shown to modulate the pharmacokinetic properties of drug candidates significantly. For instance, fluorine atoms can enhance binding interactions by increasing lipophilicity and reducing hydrogen bonding, while bromine atoms can serve as handles for further derivatization via cross-coupling reactions. This combination of features makes 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide a promising candidate for exploring new therapeutic avenues.
One of the most compelling applications of 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in oncology and inflammatory diseases. The imidamide group provides a hydrogen bond acceptor that can interact with key residues in the kinase active site, while the halogen substituents can engage in hydrophobic interactions or participate in metal coordination. Recent studies have demonstrated that compounds bearing similar structural motifs exhibit potent inhibitory activity against various kinases, including those implicated in cancer growth and progression.
Another area where 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide shows promise is in the design of antimicrobial agents. The rise of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial compounds with unique mechanisms of action. The halogenated aromatic core of this compound can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, the hydroxyl group provides a site for further derivatization to enhance antimicrobial efficacy while minimizing toxicity to host cells. Preliminary studies have suggested that derivatives of 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide exhibit promising activity against Gram-positive bacteria, making them candidates for further development.
The synthetic utility of 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide extends beyond pharmaceutical applications. It serves as a key intermediate in the preparation of complex organic molecules used in materials science and agrochemicals. For example, its halogenated structure makes it suitable for polymerization reactions or as a precursor to flame retardants. Moreover, its ability to undergo cross-coupling reactions allows chemists to construct more intricate molecular architectures with precision.
Recent advances in computational chemistry have further enhanced the utility of 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide by enabling virtual screening and molecular docking studies. These computational methods allow researchers to predict the binding modes of this compound with target proteins with high accuracy. Such insights are invaluable for optimizing lead structures before proceeding to costly experimental synthesis and testing. By leveraging these computational tools, scientists can accelerate the drug discovery process significantly.
The environmental impact of using halogenated compounds like 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide is also an important consideration. While these compounds offer numerous advantages in terms of reactivity and bioactivity, their potential persistence in the environment must be carefully managed. Researchers are actively exploring green chemistry approaches to minimize waste and improve sustainability during synthesis. Additionally, efforts are underway to develop biodegradable analogs that retain the desired biological properties while reducing ecological footprints.
In conclusion,2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide (CAS No. 1865744-44-0) is a multifaceted compound with broad applications in medicinal chemistry and chemical biology. Its unique structural features make it an excellent scaffold for designing novel therapeutics targeting kinases、antimicrobial agents,and other disease-related pathways。Advances in synthetic methodologies、computational chemistry,and green chemistry principles continue to expand its utility,making it a cornerstone molecule for future research endeavors.
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